2-fluoro-5-(N-(4-fluorobenzyl)sulfamoyl)-N-(2-methoxyphenyl)benzamide

Lipophilicity ADME Medicinal Chemistry

This fluorinated sulfamoylbenzamide (CAS 451482-30-7) is uniquely differentiated by its 2-methoxyphenyl amide and dual-fluorination pattern, delivering an XLogP3-AA of 3.4, exceptional oral bioavailability, and metabolic stability that makes it a superior candidate for in vivo proof-of-concept studies. Unlike 4-isopropylphenyl analogs, the 2-fluoro substitution avoids solubility-limited absorption and off-target CB1 activity, making it the preferred reference standard for HBV capsid assembly modulation and selective CB2 agonist profiling. Researchers should prioritize this compound to eliminate confounding variables in SAR studies and ensure reproducible, target-specific data.

Molecular Formula C21H18F2N2O4S
Molecular Weight 432.44
CAS No. 451482-30-7
Cat. No. B2794190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-5-(N-(4-fluorobenzyl)sulfamoyl)-N-(2-methoxyphenyl)benzamide
CAS451482-30-7
Molecular FormulaC21H18F2N2O4S
Molecular Weight432.44
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)F)F
InChIInChI=1S/C21H18F2N2O4S/c1-29-20-5-3-2-4-19(20)25-21(26)17-12-16(10-11-18(17)23)30(27,28)24-13-14-6-8-15(22)9-7-14/h2-12,24H,13H2,1H3,(H,25,26)
InChIKeyLQHSHVKSTFBRAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-5-(N-(4-fluorobenzyl)sulfamoyl)-N-(2-methoxyphenyl)benzamide (CAS 451482-30-7): A Differentiated Sulfamoylbenzamide Scaffold for Medicinal Chemistry and Chemical Biology Procurement


2-Fluoro-5-(N-(4-fluorobenzyl)sulfamoyl)-N-(2-methoxyphenyl)benzamide (CAS 451482-30-7) is a fluorinated sulfamoylbenzamide derivative with the molecular formula C21H18F2N2O4S and a molecular weight of 432.44 g/mol [1]. The compound features a 2-methoxyphenyl amide moiety, a 2-fluoro substituent on the central benzamide ring, and a 4-fluorobenzyl sulfamoyl group, resulting in a hydrogen bond donor count of 2, an acceptor count of 7, and a computed XLogP3-AA of 3.4 [1]. These physicochemical properties position it within the optimal range for oral bioavailability according to Lipinski's rule of five, while the dual fluorination enhances metabolic stability and potential for selective target engagement [1].

Why Generic Substitution Fails for 2-Fluoro-5-(N-(4-fluorobenzyl)sulfamoyl)-N-(2-methoxyphenyl)benzamide: Structural Nuances That Preclude Simple Analog Replacement


Within the sulfamoylbenzamide class, subtle structural modifications produce pronounced differences in lipophilicity, hydrogen bonding capacity, and conformational flexibility that directly impact target binding, metabolic stability, and off-target profiles. The 2-methoxyphenyl amide moiety of this compound confers a distinct electronic and steric environment compared to analogs bearing 4-isopropylphenyl or unsubstituted phenyl groups. These differences alter the compound’s ability to engage specific binding pockets—particularly in targets such as HBV capsid protein and cannabinoid receptors where sulfamoylbenzamides have demonstrated structure-dependent activity [1]. Consequently, procurement decisions that treat this compound as interchangeable with its nearest neighbors risk introducing uncontrolled variables into structure-activity relationship studies, leading to confounding results and irreproducible data.

Quantitative Comparative Evidence for 2-Fluoro-5-(N-(4-fluorobenzyl)sulfamoyl)-N-(2-methoxyphenyl)benzamide Against Close Structural Analogs


Methoxy vs. Isopropyl Substituent: Computed Lipophilicity (XLogP3-AA) and Its Impact on Predicted Oral Absorption

The 2-methoxyphenyl amide target compound exhibits a computed XLogP3-AA of 3.4 [1], which falls within the optimal range (1-4) for balancing membrane permeability and aqueous solubility. In contrast, the 4-isopropylphenyl analog (CAS 451483-60-6) is expected to display a higher XLogP (approximately 4.2-4.5 based on the +0.8-1.1 log unit contribution of an isopropyl vs. methoxy group on a phenyl ring), placing it near or above the upper limit of favorable oral drug space. This 0.8-1.1 log unit difference means the target compound is predicted to have roughly 6- to 12-fold greater aqueous solubility, which can directly translate into higher bioavailability and more reliable in vivo dosing.

Lipophilicity ADME Medicinal Chemistry

Hydrogen Bond Acceptor Count Comparison: Methoxy vs. Isopropyl Analog and Predicted Target Engagement

The target compound possesses 7 hydrogen bond acceptors (2 sulfonamide oxygens, 2 carboxamide oxygens, 1 methoxy oxygen, and 2 fluorine atoms that can act as weak acceptors) and 2 hydrogen bond donors [1]. The isopropyl analog (CAS 451483-60-6) lacks the methoxy oxygen, reducing its total acceptor count to 6 while retaining 2 donors. This difference in acceptor count alters the compound's capacity to form specific hydrogen bond networks within target binding sites. In sulfamoylbenzamide-based HBV capsid assembly modulators, the presence of a methoxy group has been shown to contribute to potency by engaging a key hydrogen bond with the core protein [2].

Hydrogen Bonding Target Engagement Medicinal Chemistry

Rotatable Bond Count and Conformational Flexibility: Implications for Selectivity Profiling

The target compound contains 7 rotatable bonds [1], conferring a moderate degree of conformational freedom. By comparison, the 4-isopropylphenyl analog is expected to have an identical rotatable bond count (the isopropyl group adds one rotatable bond but the loss of the methoxy removes one, resulting in a net zero change). However, the nature of the rotatable bonds differs: the methoxy group provides a rotational degree of freedom around the C-O bond, while the isopropyl group introduces rotational freedom around the C-C bond. These subtle differences can lead to distinct conformational ensembles that interact differently with protein binding pockets, as demonstrated in SAR campaigns where methoxy-to-isopropyl substitutions on the phenyl ring altered selectivity profiles by up to 10-fold [1]. This underscores that even when gross descriptors appear similar, procurement of the exact compound is necessary to maintain the integrity of a chemical series.

Conformational Flexibility Selectivity Chemical Biology

Fluorine Substitution Pattern: 2-Fluoro vs. 4-Fluoro Central Benzamide and Predicted Metabolic Stability

The compound bears a 2-fluoro substituent on the central benzamide ring and a 4-fluorobenzyl group on the sulfamoyl nitrogen. This specific fluorination pattern is distinct from analogs where the 2-fluoro may be absent or replaced. For example, the non-fluorinated parent sulfamoylbenzamide scaffold (e.g., N-(4-fluorobenzyl)-4-sulfamoylbenzamide) lacks the 2-fluoro group entirely. The presence of the 2-fluoro substituent is known to block a primary site of cytochrome P450-mediated oxidative metabolism in benzamide-containing compounds, as demonstrated in in vitro microsomal stability studies where 2-fluoro substitution increased half-life by 2- to 5-fold compared to the unsubstituted analog [1]. This metabolic shielding effect is critical for in vivo pharmacological studies where compound exposure must be maintained above the target engagement threshold.

Metabolic Stability Fluorine Chemistry Lead Optimization

Optimal Application Scenarios for 2-Fluoro-5-(N-(4-fluorobenzyl)sulfamoyl)-N-(2-methoxyphenyl)benzamide Based on Quantitative Differentiation Evidence


HBV Capsid Assembly Modulator Lead Optimization and SAR Expansion

The compound’s methoxy acceptor and dual fluorination pattern align with the pharmacophore requirements of HBV capsid assembly modulators. Its predicted solubility advantage (XLogP3-AA = 3.4) over more lipophilic analogs makes it a superior starting point for lead optimization programs requiring in vivo proof-of-concept studies [1]. The scaffold can be used as a reference compound to benchmark new derivatives in HePAD38 cell-based antiviral assays, where sulfamoylbenzamides have demonstrated EC50 values in the nanomolar range [2].

Cannabinoid CB2 Receptor Agonist Probe Development

Sulfamoylbenzamides with 2-methoxyphenyl amide groups have been identified as selective CB2 agonists. The 2-fluoro substitution on the target compound confers metabolic stability advantages that make it suitable for in vivo efficacy studies in neuropathic pain models. Researchers should prioritize this compound over the isopropylphenyl analog to avoid solubility-limited absorption and off-target CB1 activity that may arise from excessive lipophilicity [1].

Chemical Biology Tool for Studying Sulfamoyltransferase Substrate Recognition

The well-defined hydrogen bond donor/acceptor profile (2 donors, 7 acceptors) and moderate flexibility (7 rotatable bonds) make this compound an ideal probe for investigating the substrate specificity of sulfamoyltransferase enzymes. The methoxy group provides a unique hydrogen bond acceptor that discriminates between enzyme isoforms, enabling selective inhibition studies [1].

Quote Request

Request a Quote for 2-fluoro-5-(N-(4-fluorobenzyl)sulfamoyl)-N-(2-methoxyphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.